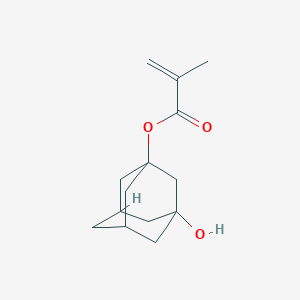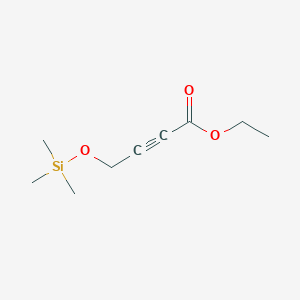
Ethyl 4-(trimethylsilyloxy)-2-butynoate
描述
Ethyl 4-(trimethylsilyloxy)-2-butynoate is an organic compound characterized by the presence of a trimethylsilyloxy group attached to a butynoate ester. This compound is notable for its utility in organic synthesis, particularly in the formation of complex molecular structures due to its reactive alkyne and ester functionalities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(trimethylsilyloxy)-2-butynoate typically involves the reaction of ethyl 4-hydroxy-2-butynoate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The scalability of the reaction is facilitated by the availability of trimethylsilyl chloride and the simplicity of the reaction setup.
化学反应分析
Types of Reactions: Ethyl 4-(trimethylsilyloxy)-2-butynoate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted butynoates.
科学研究应用
Ethyl 4-(trimethylsilyloxy)-2-butynoate finds applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of heterocycles and natural product analogs.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Ethyl 4-(trimethylsilyloxy)-2-butynoate involves its reactive alkyne and ester groups. The alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds, while the ester group can undergo hydrolysis or transesterification. The trimethylsilyloxy group serves as a protecting group, stabilizing the molecule during reactions and preventing unwanted side reactions.
相似化合物的比较
Ethyl 4-hydroxy-2-butynoate: Lacks the trimethylsilyloxy group, making it less stable and more reactive.
Trimethylsilylacetylene: Contains a trimethylsilyl group but lacks the ester functionality, limiting its versatility in synthesis.
Ethyl 2-butynoate: Lacks the trimethylsilyloxy group, making it less suitable for certain protective group strategies.
Uniqueness: Ethyl 4-(trimethylsilyloxy)-2-butynoate is unique due to the presence of both the trimethylsilyloxy group and the ester functionality. This combination allows for a wide range of chemical transformations while providing stability and selectivity in reactions.
属性
IUPAC Name |
ethyl 4-trimethylsilyloxybut-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3Si/c1-5-11-9(10)7-6-8-12-13(2,3)4/h5,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKGOIUOOCPLLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CCO[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558470 | |
| Record name | Ethyl 4-[(trimethylsilyl)oxy]but-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122850-62-8 | |
| Record name | Ethyl 4-[(trimethylsilyl)oxy]but-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-trimethylsiloxy-2-butynoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
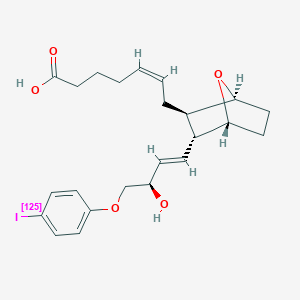
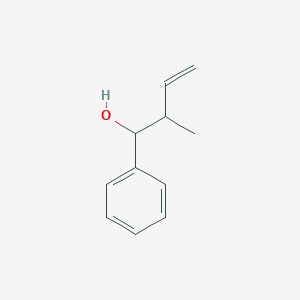
![7-Methoxyfuro[2,3-C]pyridine](/img/structure/B38637.png)
![3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde](/img/structure/B38641.png)
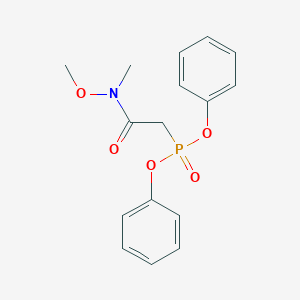
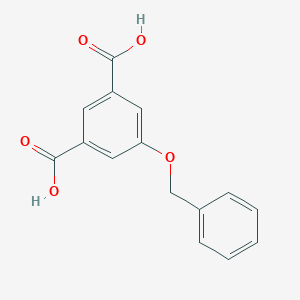
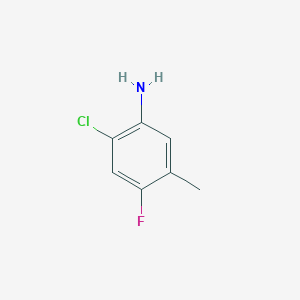
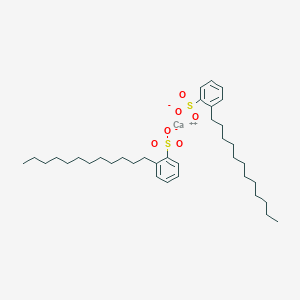
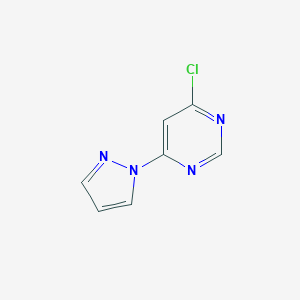
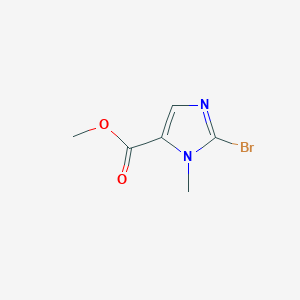
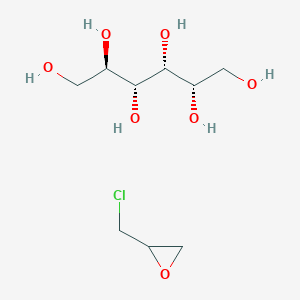
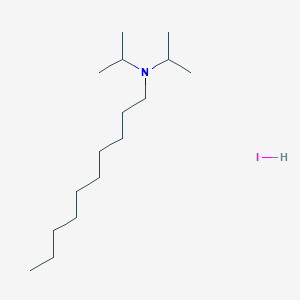
![[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methanesulfonic acid](/img/structure/B38663.png)
